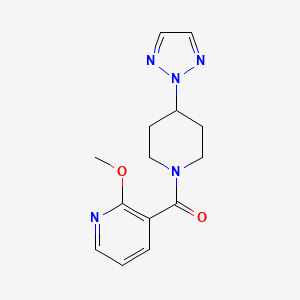

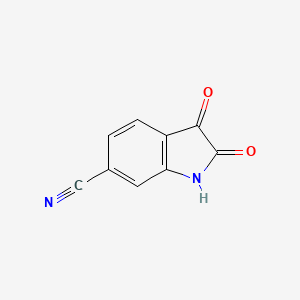

![molecular formula C16H8ClNO4 B2928766 2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 862649-84-1](/img/structure/B2928766.png)

2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H8ClNO4 and its molecular weight is 313.69. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Characterization and Synthesis

Several studies have been conducted to understand the structural characteristics of compounds closely related to "2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione". For instance, the structural analysis of trifluoromethyl-substituted compounds, including those with chloro and nitro substituents, has revealed significant insights into their crystal structures and molecular interactions. The dihedral angles and distances between the furthest atoms in these molecules have been precisely measured, providing a foundational understanding of their three-dimensional conformations (Li et al., 2005).

Chemosensors

Compounds structurally related to "this compound" have been synthesized and utilized as chemosensors. For example, intramolecular charge transfer (ICT) chromophores based on substituted aryl hydrazones of β-diketones have been developed for the selective detection of Co2+ ions, demonstrating reversible “on–off” sensing capabilities with detection limits ranging from 3 μm to 7 μm (Subhasri & Anbuselvan, 2014).

Photophysical Properties

The synthesis and characterization of heteroleptic complexes containing dithiolate ligands have been reported, where the solid-state structures and luminescent properties were extensively studied. These complexes show promising applications in light to electrical energy conversion, highlighting their potential in photovoltaic and photoresponsive technologies (Manar et al., 2017).

Organic Synthesis

Efficient synthesis methods for indene-1,3(2H)-dione derivatives have been developed, utilizing palladium-catalyzed intramolecular carbonylative annulation reactions. These methodologies provide access to a broad range of 2-substituted indene-1,3(2H)-dione compounds with good to excellent yields, showcasing the versatility of these frameworks in organic synthesis (Zhang et al., 2015).

Aggregation-Induced Emission

D-π-A 1,4-dihydropyridine derivatives, including those with 2-methylene-1H-indene-1,3(2H)-dione units, have been synthesized to exhibit aggregation-induced emission (AIE) characteristics. These compounds demonstrate stimulus-responsive fluorescent properties, including piezochromism and solvent-induced emission changes, which can be attributed to their molecular stacking in the solid state. Such properties make them suitable for various applications, including cell imaging (Lei et al., 2016).

Mécanisme D'action

Target of Action

The compound, also known as 2-[(2-chloro-5-nitrophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities of indole derivatives , it can be inferred that the compound likely affects multiple pathways, leading to downstream effects that contribute to its therapeutic potential.

Result of Action

Given the broad range of biological activities of indole derivatives , it can be inferred that the compound likely induces a variety of molecular and cellular changes that contribute to its therapeutic potential.

Propriétés

IUPAC Name |

2-[(2-chloro-5-nitrophenyl)methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClNO4/c17-14-6-5-10(18(21)22)7-9(14)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVZHPDFDYTGGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2928687.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2928689.png)

![Methyl (E)-4-[benzyl-[(3-hydroxyoxolan-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2928693.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2928694.png)

![3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2928695.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2928697.png)

![Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate](/img/structure/B2928699.png)

![9-ethoxy-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2928704.png)